Acetyltaurine

Overview

Description

N-Acetyltaurine (NAcT) is an endogenous metabolite. Biochemically, N-acetyltaurine is formed as a result of an acetylation of taurine. The main substrate for this reaction is acetate . An increase of endogenous N-acetyltaurine concentrations was observed after the consumption of alcohol and after extended physical activity (ketoacidosis) .

Synthesis Analysis

N-acetyltaurine has been identified as a metabolite of ethanol in the mouse. Acetate, but not acetyl-CoA, is a substrate for the reaction. N-acetyltaurine is synthesized in skeletal muscle cells, as well as hepatic cells, and increases in blood and skeletal muscle after exercise .

Molecular Structure Analysis

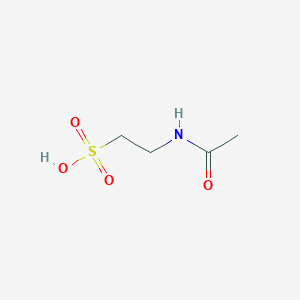

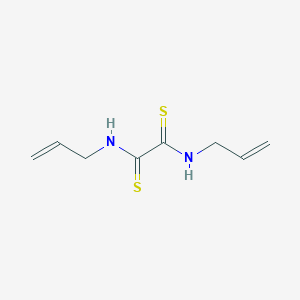

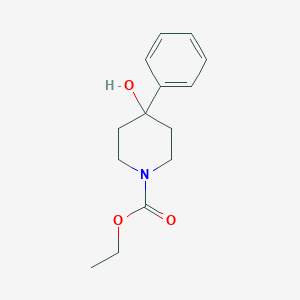

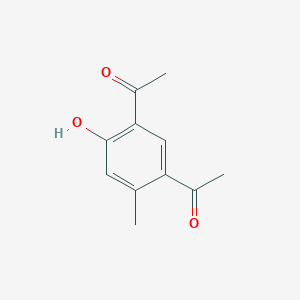

The molecular formula of Acetyltaurine is C4H9NO4S. It has an average mass of 167.184 Da and a monoisotopic mass of 167.025223 Da .

Chemical Reactions Analysis

Ethanol-induced N-acetyltaurine biosynthesis is mainly caused by a novel reaction between taurine and excessive acetate produced by ethanol metabolism .

Physical And Chemical Properties Analysis

Acetyltaurine has a density of 1.4±0.1 g/cm3. Its index of refraction is 1.494. It has 5 H bond acceptors, 2 H bond donors, 3 freely rotating bonds, and 0 Rule of 5 violations. Its ACD/LogP is -2.85, ACD/LogD (pH 5.5) is -6.16, ACD/BCF (pH 5.5) is 1.00, ACD/KOC (pH 5.5) is 1.00, ACD/LogD (pH 7.4) is -6.23, ACD/BCF (pH 7.4) is 1.00, and ACD/KOC (pH 7.4) is 1.00. Its polar surface area is 92 Å2, polarizability is 13.7±0.5 10-24 cm3, surface tension is 55.0±3.0 dyne/cm, and molar volume is 119.0±3.0 cm3 .

Scientific Research Applications

Biomarker of Hyperacetatemia

N-Acetyltaurine (NAT) has been characterized as a urinary biomarker of hyperacetatemia in mice . The study examined the use of urinary NAT to reflect the hyperacetatemic status of mice from exogenous inputs and endogenous metabolism, including triacetin dosing, ethanol dosing, and streptozotocin-induced diabetes . The results showed that increased serum acetate and elevated urinary NAT were observed in all these conditions . The renal cortex was determined as an active site for NAT synthesis .

Obesity Treatment

Stanford scientists have discovered that treatment with the metabolite N-acetyltaurine leads to weight loss . They found that the removal of PTER, a key enzyme that regulates N-acetyltaurine metabolism, leads to N-acetyltaurine accumulation and a reduction in food intake . Therefore, modulating N-acetyltaurine metabolism may be an effective way of treating obesity and other metabolic disorders .

Energy Balance and Body Weight Control

The PTER/N-acetyltaurine pathway has been linked to energy balance and body weight control . Genetic ablation of PTER and/or pharmacological administration in mice resulted in suppressed body weight and adiposity . Consequently, PTER inhibitors or taurine analogs can potentially be used as a method of treatment for obesity .

Metabolite Biomarker

N-Acetyltaurine is an abundant endogenous metabolite whose levels are dynamically regulated by diverse physiologic perturbations that increase taurine and/or acetate flux, including endurance exercise, alcohol consumption, and nutritional taurine supplementation .

Acetate Metabolism

Acetate is a ubiquitous metabolite in nature. Its presence inside the human body originates from both exogenous and endogenous sources . Exogenously, acetate could be directly obtained via dietary intake of acetate-containing foods and beverages, such as apple cider vinegar and fermented foods, or medical procedures, such as acetate supplementation and the infusion of acetate-containing buffers . Endogenously, acetate is produced via multiple pathways . N-Acetyltaurine plays a crucial role in this acetate metabolism .

Alcohol Metabolism

Alcohol intake is an indirect source of acetate in humans as acetate is the end product of the ethanol–acetaldehyde–acetate metabolic cascade in alcohol metabolism . N-Acetyltaurine is involved in this process .

Mechanism of Action

Target of Action

Acetyltaurine, also known as N-Acetyltaurine, is an endogenous metabolite formed as a result of the acetylation of taurine Taurine has been identified as an endogenously produced anti-inflammatory, anti-immunosenescence, and anti-aging molecule .

Mode of Action

For instance, taurine has been shown to reduce cellular senescence, protect against telomerase deficiency, suppress mitochondrial dysfunction, decrease DNA damage, and attenuate inflammation

Biochemical Pathways

Acetyltaurine is formed as a result of an acetylation of taurine, with the main substrate for this reaction being acetate . This process is part of the endogenous taurine metabolism, which involves dedicated enzymes for the biosynthesis of taurine from cysteine and the downstream derivatization of taurine into secondary taurine metabolites . One such metabolite is Acetyltaurine .

Pharmacokinetics

It is known that levels of acetyltaurine are dynamically regulated by diverse physiological perturbations that alter taurine and/or acetate flux, including endurance exercise, nutritional taurine supplementation, and alcohol consumption .

Result of Action

Given its derivation from taurine, it may share some of taurine’s known effects, such as reducing cellular senescence, protecting against telomerase deficiency, suppressing mitochondrial dysfunction, decreasing dna damage, and attenuating inflammation .

Action Environment

The action of Acetyltaurine can be influenced by various environmental factors. For instance, its levels are known to increase after the consumption of alcohol and after extended physical activity (ketoacidosis) . This suggests that both lifestyle and dietary factors can influence the action, efficacy, and stability of Acetyltaurine.

Future Directions

Elevations of N-acetyltaurine in the blood of humans during endurance exercises might serve the buffering of the acetyl-moiety in mitochondria by taurine. This could be considered as a promising therapeutic target of several neuroinflammatory, neurodegenerative and psychiatric diseases in the near future .

properties

IUPAC Name |

2-acetamidoethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S/c1-4(6)5-2-3-10(7,8)9/h2-3H2,1H3,(H,5,6)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJAAWRLVGAKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172779 | |

| Record name | Acetyltaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetyltaurine | |

CAS RN |

19213-70-8 | |

| Record name | N-Acetyltaurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19213-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyltaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019213708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyltaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLTAURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL4H5MX8B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyltaurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)

![(2S)-2-amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B103033.png)